molecular formula C6H4Cl2N2O2 B1446375 2-(4,6-Dichloropyrimidin-5-yl)acetic acid CAS No. 933702-89-7

2-(4,6-Dichloropyrimidin-5-yl)acetic acid

Cat. No.: B1446375
CAS No.: 933702-89-7
M. Wt: 207.01 g/mol
InChI Key: KHWWRGPXYMGOJW-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an acetic acid moiety at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dichloropyrimidine with acetic acid in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(4,6-Dichloropyrimidin-5-yl)acetic acid may involve large-scale chlorination processes followed by purification steps to isolate the desired product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Scientific Research Applications

Medicinal Applications

Antiviral Properties
One of the most significant applications of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid is in the development of antiviral agents. It serves as an intermediate in the synthesis of antiviral nucleotide derivatives, which are crucial for treating viral infections. Research has indicated that derivatives of pyrimidine compounds exhibit inhibitory effects against various viruses, making them valuable in antiviral drug development .

Anti-inflammatory Activity
Studies have shown that related pyrimidine compounds can inhibit nitric oxide (NO) production in immune-activated cells, suggesting potential anti-inflammatory properties. Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines have been demonstrated to suppress NO production significantly, indicating their potential as anti-inflammatory agents . The inhibition of NO production is crucial as excessive NO is associated with inflammatory diseases.

Cancer Therapy
Pyrimidine derivatives, including those related to this compound, have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The modulation of CDK activity can lead to the development of novel cancer therapies aimed at controlling tumor growth and proliferation .

Agricultural Applications

Herbicide Development
The structure of this compound lends itself to modifications that can enhance herbicidal activity. Research into pyrimidine derivatives has shown promise in developing selective herbicides that target specific weeds while minimizing damage to crops. Such compounds can interfere with plant growth and development pathways, making them effective as herbicides .

Plant Growth Regulators
There is potential for using pyrimidine derivatives as plant growth regulators. By influencing hormonal pathways in plants, these compounds can enhance growth rates or improve resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying on synthetic fertilizers .

Chemical Synthesis

Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of a wide range of novel compounds with potential applications across multiple fields, including pharmaceuticals and agrochemicals .

Intermediate in Chemical Reactions
The compound can be utilized as an intermediate in synthesizing more complex molecules. For example, it can be reacted with other functional groups to yield products with enhanced biological activities or improved physicochemical properties. This versatility makes it an important compound in synthetic organic chemistry .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
MedicinalAntiviral agents, anti-inflammatory drugs ,
AgriculturalHerbicides, plant growth regulators
Chemical SynthesisBuilding block for novel compounds ,

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Biological Activity

2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features two chlorine substitutions on the pyrimidine ring, which may enhance its reactivity and interaction with biological targets. Research has indicated that this compound could serve as an enzyme inhibitor and may play a role in modulating nucleic acid functions.

The molecular formula of this compound is C₆H₄Cl₂N₂O₂, and its structure includes:

  • Pyrimidine ring : A six-membered aromatic ring containing nitrogen atoms.
  • Acetic acid moiety : Contributing to its acidity and potential interactions with biological systems.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, preventing substrate access and inhibiting catalytic activity. This mechanism is crucial for its potential therapeutic applications.
  • Interaction with Nucleic Acids : It may influence DNA replication and transcription processes, suggesting a role in gene regulation.

Biological Activity Data

A summary of relevant biological activities observed in studies involving this compound is presented below:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of hAdK activity at varying concentrations
Interaction with Nucleic AcidsPotential modulation of DNA processes
Immune Response ModulationSuppression of nitric oxide production in immune cells

Case Studies

  • Enzyme Inhibition Study :
    • A study evaluated the inhibitory effects of this compound on human adenylate kinase (hAdK). The results indicated that the compound significantly reduced enzyme activity at concentrations ranging from 0.01 µM to 50 µM, demonstrating its potential as a therapeutic agent for conditions involving adenylate kinase dysregulation.
  • Nucleic Acid Interaction :
    • Research involving the compound's interaction with nucleic acids suggested that it could interfere with DNA replication mechanisms. This was evidenced by assays showing altered transcription levels in the presence of the compound.
  • Nitric Oxide Production :
    • In vitro studies using mouse peritoneal cells showed that this compound inhibited nitric oxide production significantly at concentrations as low as 2.5 µM, indicating a strong immunomodulatory effect.

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWWRGPXYMGOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-89-7
Record name 2-(4,6-dichloropyrimidin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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